[(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
The compound [(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (hereafter referred to as the target compound) is a 1,8-naphthyridine derivative characterized by a carbamate ester group at the 3-position and a 4-chlorophenyl carbamoyl substituent. This scaffold is structurally related to quinolones and naphthyridines, which are known for their antimicrobial, anticancer, and central nervous system (CNS) activities . The presence of the 4-chlorophenyl group may enhance lipophilicity and receptor binding, while the carbamate ester could influence metabolic stability compared to carboxylic acid or amide analogs .
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-3-24-10-16(18(26)15-9-4-12(2)22-19(15)24)20(27)28-11-17(25)23-14-7-5-13(21)6-8-14/h4-10H,3,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREBCSIRCXKTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, [(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared with key analogs in Table 1 .
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves coupling the 3-carboxylic acid precursor with [(4-chlorophenyl)carbamoyl]methanol, analogous to carboxamide formation in .
- Bromination () and hydrolysis () are common steps for introducing substituents or converting esters to acids.
Biological Activity
The compound [(4-chlorophenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 807338-39-2) is a naphthyridine derivative that has garnered attention for its potential biological activities. This article compiles diverse research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure that includes a naphthyridine core and a chlorophenyl group, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN3O4 |
| Molecular Weight | 393.82 g/mol |
| CAS Number | 807338-39-2 |
Antimicrobial Properties
Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the disruption of mitochondrial function and modulation of apoptotic pathways. Specifically, the compound appears to activate caspase cascades, leading to programmed cell death in various tumor cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : It potentially interacts with DNA, disrupting replication and transcription processes.
- Mitochondrial Dysfunction : By affecting mitochondrial membrane potential, it induces oxidative stress and apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated against standard antibiotics. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) lower than many conventional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, indicating its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Naphthyridine Derivatives | Antimicrobial, Anticancer | General class known for diverse activities |
| Fluoroquinolones | Antibacterial | Known for DNA gyrase inhibition |
| Chlorophenol Derivatives | Antimicrobial | Commonly used disinfectants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
